molecular formula C10H8O3S B2560679 4-Methoxy-1-benzothiophene-7-carboxylic acid CAS No. 1555966-29-4

4-Methoxy-1-benzothiophene-7-carboxylic acid

Cat. No.: B2560679
CAS No.: 1555966-29-4
M. Wt: 208.23
InChI Key: UYJLHWXQJRNOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-benzothiophene-7-carboxylic acid (CAS 1555966-29-4) is a high-purity chemical compound supplied for research and development purposes. This benzothiophene derivative, with the molecular formula C10H8O3S and a molecular weight of 208.23 g/mol, features a carboxylic acid functional group on a methoxy-substituted benzothiophene scaffold . The core benzothiophene structure is a privileged scaffold in medicinal chemistry and materials science, and the presence of both electron-donating methoxy group and carboxylic acid on this structure makes it a valuable bifunctional synthetic intermediate . This compound is primarily used as a key building block in organic synthesis and pharmaceutical research. Researchers can utilize the carboxylic acid group for various coupling reactions, such as amide bond formation to create novel compounds for biological screening, or for the preparation of esters. The 4-methoxybenzyl (PMB) group, related to the methoxy-substituted structure of this compound, is well-documented in scientific literature as a versatile protecting group for carboxylic acids, offering excellent stability during multi-step syntheses and the possibility of orthogonal removal under mild oxidative or acidic conditions . As such, this compound serves as a potential precursor for developing more complex molecular architectures in the total synthesis of natural products and other complex organic molecules. Please note: This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methoxy-1-benzothiophene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLHWXQJRNOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CSC2=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-benzothiophene-7-carboxylic acid typically involves the following steps:

    Formation of Benzothiophene Core: The initial step involves the formation of the benzothiophene core through a sulfurization reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes.

Scientific Research Applications

Pharmaceutical Applications

4-Methoxy-1-benzothiophene-7-carboxylic acid is being researched for its potential as an active ingredient in drugs targeting various diseases. Notably, it has been identified for its role in:

  • Anti-inflammatory Drugs : The compound exhibits properties that can reduce inflammation, making it a candidate for developing treatments for conditions such as rheumatoid arthritis and asthma .
  • Cancer Therapy : Studies indicate that derivatives of benzothiophene compounds can inhibit cancer cell growth. For instance, benzothiophene derivatives have shown efficacy against human breast cancer cells by inducing apoptosis . This suggests that this compound may also contribute to similar therapeutic pathways.
  • Metabolic Disorders : The compound's activation of peroxisome proliferator-activated receptors (PPARs) suggests potential applications in managing diabetes and related metabolic disorders .

Agricultural Applications

In agriculture, this compound can be utilized in:

  • Agrochemical Formulations : The compound is being explored for its effectiveness in pest control and crop protection, enhancing agricultural productivity through the development of safer and more efficient agrochemicals .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science:

  • Advanced Materials Development : Research indicates that this compound can be used to create advanced polymers and coatings due to its chemical stability and reactivity . This could lead to innovations in materials with specific properties tailored for various industrial applications.

Biochemical Research Applications

In the realm of biochemical research, the compound serves as a valuable tool:

  • Enzyme Inhibition Studies : It is utilized in research focused on enzyme inhibition, particularly regarding its interactions with key enzymes involved in metabolic pathways. This can provide insights into disease mechanisms and therapeutic targets .

Environmental Applications

The environmental implications of this compound are significant:

  • Sustainable Chemical Processes : Investigations are underway to determine how this compound can contribute to environmentally friendly chemical processes, promoting sustainability across various industries .

Case Studies and Research Findings

To substantiate these applications, several case studies highlight the efficacy and potential of this compound:

Study FocusFindingsReference
Anti-Cancer ActivityInduced apoptosis in breast cancer cell lines with significant reduction in cell viability
Enzyme InhibitionPotential use as an inhibitor for enzymes linked to metabolic disorders
Agrochemical EfficacyDemonstrated effectiveness in pest control formulations
Material PropertiesExplored for use in creating advanced polymeric materials

Mechanism of Action

The mechanism of action of 4-Methoxy-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Features
4-Methoxy-1-benzothiophene-7-carboxylic acid Benzothiophene 4-OCH₃, 7-COOH Sulfur atom; moderate lipophilicity
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid () Benzofuran 4-Br, 2-CH₃, 7-COOH Oxygen atom; bromine adds steric bulk
7-Methoxy-1,3-benzodioxole-5-carboxylic acid () Benzodioxole 7-OCH₃, 5-COOH Two adjacent oxygen atoms; electron-rich
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate () Indole 4-OBn, 7-OCH₃, 2-COOCH₃ Nitrogen-containing core; ester group
  • Electronic Effects :
    • The sulfur atom in benzothiophene reduces ring electronegativity compared to benzofuran (oxygen) or benzodioxole (two oxygens), altering electrophilic substitution patterns .
    • Methoxy groups in all compounds activate the aromatic ring toward electrophiles, but steric hindrance varies (e.g., bromine in the benzofuran derivative slows reactivity) .

Physicochemical Properties

Table 2: Solubility and Molecular Weight
Compound Name Molecular Weight (g/mol) Solubility (Evidence)
This compound ~222 (estimated) Polar solvents (DMSO, methanol)
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid 255.06 Chloroform, methanol, DMSO
7-Methoxy-1,3-benzodioxole-5-carboxylic acid 210.17 Likely polar solvents (similar to )
  • Acidity : The carboxylic acid group (pKa ~2-3) dominates solubility and hydrogen-bonding capacity across analogs. Methoxy groups slightly reduce acidity compared to hydroxyl substituents.
Table 3: Functional Roles
Compound Name Applications/Reactivity (Evidence)
This compound Pharmaceutical intermediate; kinase inhibitor scaffolds
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid Research chemical (e.g., Suzuki coupling precursor)
Methyl indole-2-carboxylate derivative () Medicinal chemistry (indole scaffolds in drug discovery)
7-Methoxycoumarin derivatives () Fluorescent probes; anticoagulant agents
  • Reactivity: Carboxylic acids undergo esterification or amidation for prodrug design (e.g., methyl esters in and ) .

Research Findings and Limitations

  • Benzofuran vs. Benzothiophene : Benzofuran derivatives () are more electron-deficient, favoring nucleophilic attacks, whereas benzothiophene’s sulfur enhances π-stacking in materials science .
  • Indole Derivatives : Nitrogen in indole () introduces basicity, enabling interactions with biological targets (e.g., serotonin receptors) absent in sulfur/oxygen analogs .
  • Limitations : Direct comparative pharmacological data are sparse; inferences are drawn from structural analogs.

Biological Activity

4-Methoxy-1-benzothiophene-7-carboxylic acid (MBTCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MBTCA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiophene core with a methoxy group at the 4-position and a carboxylic acid group at the 7-position. This unique arrangement contributes to its biological activity, particularly in anti-inflammatory and antimicrobial applications.

Antimicrobial Activity

Recent studies have highlighted the potential of MBTCA and its derivatives as antimicrobial agents, particularly against Mycobacterium tuberculosis (MTB). In vitro evaluations have shown that compounds related to MBTCA exhibit significant inhibitory activity against both active and dormant forms of MTB.

CompoundMIC (μg/mL)Activity Type
MBTCA0.56 - 2.83Active & Dormant MTB
7b2.73 - 22.86Multidrug-resistant MTB

In one study, the minimum inhibitory concentration (MIC) values for MBTCA derivatives ranged from 0.56 to 2.83 μg/mL against active and dormant MTB strains, indicating strong antimicrobial properties . The low cytotoxicity observed in human cancer cell lines further supports its potential therapeutic applications.

Anti-inflammatory Properties

Thiophene-based compounds, including MBTCA, have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators such as COX and LOX enzymes, which are involved in the inflammatory response.

CompoundIC50 (µM)Target Enzyme
MBTCA29.25-LOX

The presence of methoxy groups in the structure has been linked to enhanced anti-inflammatory activity, with specific derivatives demonstrating IC50 values around 29.2 µM against the enzyme 5-lipoxygenase (5-LOX) . This suggests that MBTCA may modulate inflammatory pathways effectively.

The mechanisms underlying the biological activities of MBTCA involve several pathways:

  • Inhibition of Enzymatic Activity : MBTCA has been shown to inhibit enzymes like COX and LOX, which play crucial roles in the synthesis of pro-inflammatory mediators.
  • Modulation of Cytokine Production : Studies have reported that thiophene derivatives can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli .

Case Studies

  • Antitubercular Activity : A study conducted on various benzo[b]thiophene derivatives, including MBTCA, demonstrated potent antitubercular activity against both drug-sensitive and multidrug-resistant strains of MTB. The research indicated that certain structural modifications could enhance efficacy .
  • Anti-inflammatory Efficacy : Another study evaluated the anti-inflammatory effects of thiophene-based compounds in a mouse model of acute lung injury. The results showed significant reductions in pro-inflammatory cytokines following treatment with these compounds, highlighting their therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-1-benzothiophene-7-carboxylic acid, and how can purity be optimized during synthesis?

  • Answer : The compound is synthesized via multi-step reactions starting from substituted benzothiophene precursors. Key steps include cyclization under reflux using catalysts such as K₂CO₃ and Cs₂CO₃, followed by hydrolysis . Purity optimization involves recrystallization with polar aprotic solvents (e.g., 1,4-dioxane) or column chromatography (silica gel, ethyl acetate/hexane eluent). Final purity (>95%) should be confirmed via HPLC, referencing molecular formula C₁₀H₈O₃S (avg. mass 208.24, CAS 57672-01-2) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer : Core techniques include:

  • 1H/13C NMR to confirm methoxy (-OCH₃) and carboxylic acid (-COOH) groups.
  • FT-IR for detecting C=O stretching (~1700 cm⁻¹) and aromatic C-H bonds.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (monoisotopic mass 208.0195) .
  • X-ray crystallography (if crystalline) for unambiguous structural assignment .

Q. How is the carboxylic acid moiety typically protected during derivatization reactions?

  • Answer : Methyl esters are commonly formed via Fischer esterification (H₂SO₄/MeOH). Alternative protecting groups like tert-butyl (Boc) or silyl ethers (TMSCl) are used for acid-sensitive reactions. Deprotection employs mild acidic (HCl/MeOH) or basic (NaOH) conditions .

Advanced Research Questions

Q. How do researchers address discrepancies in NMR spectral data when characterizing derivatives of this compound?

  • Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Using deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize proton environments.
  • 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals.
  • Cross-validating with computational models (e.g., DFT B3LYP/6-31G* for chemical shift prediction) .

Q. What strategies enhance the yield of this compound in multi-step syntheses?

  • Answer : Optimized parameters include:

  • Temperature control : 150°C for cyclization steps to minimize side reactions.
  • Catalyst selection : Cs₂CO₃ improves nucleophilic substitution efficiency.
  • Stoichiometric precision : Maintaining a 1:1.2 molar ratio of precursor to methoxylation reagent.
  • Intermediate purification : TLC monitoring and flash chromatography to isolate key intermediates, achieving total yields up to 63% .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model:

  • Charge distribution : Identifying electrophilic centers at the carbonyl carbon.
  • Transition states : Assessing energy barriers for nucleophilic attack.
  • Solvent effects : Polarizable Continuum Model (PCM) to simulate reaction kinetics in THF or DMF .

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